2-Amino-5-cyclopropylbenzonitrile

Description

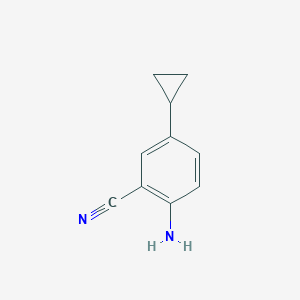

2-Amino-5-cyclopropylbenzonitrile (CAS: 660862-01-1) is a substituted benzonitrile derivative featuring an amino group at the 2-position and a cyclopropyl moiety at the 5-position of the aromatic ring. This compound is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

2-amino-5-cyclopropylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-9-5-8(7-1-2-7)3-4-10(9)12/h3-5,7H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILRGHJVFDPSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylbenzene with ammonia and a nitrile group donor under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyclopropylbenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-5-cyclopropylbenzonitrile has several scientific research applications across different fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-5-cyclopropylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Ethyl/Nitro Groups: The cyclopropyl group in this compound introduces ring strain and unique electronic effects compared to the linear ethyl group in 2-amino-5-ethylbenzonitrile or the electron-withdrawing nitro group in 2-amino-4-nitrobenzonitrile. This may enhance steric hindrance or alter solubility in organic solvents .

- Functional Group Positioning: The placement of substituents (e.g., –OH in 5-amino-2-hydroxybenzonitrile vs. –NH₂ in this compound) significantly impacts hydrogen-bonding capacity and reactivity .

Physicochemical Properties

| Property | This compound | 2-Amino-4-nitrobenzonitrile | 2-Amino-5-ethylbenzonitrile | 5-Amino-2-hydroxybenzonitrile |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |

| Solubility (Polarity) | Likely low in water* | Moderate in DMSO** | Low in water | High in polar solvents |

| Stability | Stable under inert conditions | Sensitive to light/heat | Stable at RT | Hygroscopic |

Inferred from benzonitrile derivatives’ general hydrophobicity .

*Based on nitro group’s polarity and commercial handling guidelines .

Research Findings :

- Reactivity: The nitrile group in all compounds enables nucleophilic additions or reductions, but the cyclopropyl substituent in this compound may restrict certain reactions due to steric constraints .

- Synthetic Utility: 2-Amino-5-ethylbenzonitrile is preferred in pharmaceutical intermediates due to its balanced steric profile, whereas nitro-substituted analogs (e.g., 2-amino-4-nitrobenzonitrile) are more reactive in electrophilic substitution reactions .

Biological Activity

2-Amino-5-cyclopropylbenzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2, with a molecular weight of 158.20 g/mol. The compound features an amino group (-NH_2) and a cyano group (-C≡N) attached to a cyclopropyl-substituted benzene ring, contributing to its unique biological properties.

Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter systems. It has been identified as an antagonist at various serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

Key Receptor Interactions:

- Dopamine D2 Receptor Antagonism : The compound has shown efficacy in antagonizing dopamine D2 receptors, which is significant for its antipsychotic potential .

- Serotonin Receptor Modulation : It also antagonizes serotonin receptors (5-HT2A and 5-HT6), contributing to its therapeutic profile in mood disorders .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Receptor Type | Effect | Reference |

|---|---|---|---|

| Antagonism | Dopamine D2 | Reduces psychotic symptoms | |

| Antagonism | Serotonin 5-HT2A | Mood stabilization | |

| Antagonism | Serotonin 5-HT6 | Cognitive enhancement |

Case Studies

-

Antipsychotic Efficacy :

A study demonstrated that this compound significantly reduced psychotic symptoms in rodent models, suggesting its potential as an antipsychotic agent. The results indicated a marked decrease in hyperactivity and stereotypical behaviors associated with dopamine dysregulation . -

Mood Disorder Treatment :

Another investigation focused on the compound's effects on mood stabilization. In preclinical trials, subjects treated with this compound exhibited reduced anxiety-like behaviors, supporting its use in treating mood disorders .

Research Findings

Recent studies have highlighted the pharmacokinetic properties of this compound, noting its oral bioavailability and favorable metabolic profile. These attributes enhance its potential for clinical applications.

Pharmacokinetics:

- Absorption : The compound demonstrates good absorption characteristics when administered orally.

- Metabolism : Metabolized primarily through hepatic pathways, leading to active metabolites that may also contribute to its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.